1,2-Benzenediol, 3-[(phenylimino)methyl]-
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Overview
Description
1,2-Benzenediol, 3-[(phenylimino)methyl]- is an organic compound with the molecular formula C13H11NO2. It is known for its unique chemical structure, which includes a benzenediol core with a phenylimino methyl group attached.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediol, 3-[(phenylimino)methyl]- typically involves the condensation reaction between 1,2-benzenediol and aniline in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving a solvent such as ethanol or methanol, and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenediol, 3-[(phenylimino)methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
1,2-Benzenediol, 3-[(phenylimino)methyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Benzenediol, 3-[(phenylimino)methyl]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its phenylimino group allows it to form stable complexes with metal ions, which can influence its reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
1,2-Benzenediol:
3-[(Phenylimino)methyl]-1,2-benzenediol: A closely related compound with similar chemical properties but different reactivity due to structural variations.
Uniqueness
1,2-Benzenediol, 3-[(phenylimino)methyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(phenyliminomethyl)benzene-1,2-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-12-8-4-5-10(13(12)16)9-14-11-6-2-1-3-7-11/h1-9,15-16H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCNVDHSEBASIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=CC2=C(C(=CC=C2)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50425183 |
Source
|
Record name | 1,2-Benzenediol, 3-[(phenylimino)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50425183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141281-43-8 |
Source
|
Record name | 1,2-Benzenediol, 3-[(phenylimino)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50425183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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